diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate
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Overview
Description
Diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate is a chemical compound with the molecular formula C10H18IO3P. It is characterized by the presence of a bicyclo[1.1.1]pentane core, which is a highly strained and unique structural motif. The compound also contains an iodine atom and a phosphonate group, making it an interesting subject for various chemical studies and applications .
Preparation Methods
The synthesis of diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction.
Introduction of the iodine atom: This step often involves halogenation reactions using reagents like iodine or iodine monochloride.
Attachment of the phosphonate group: This can be done through a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate undergoes various types of chemical reactions:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Hydrolysis: The ester groups in the phosphonate can be hydrolyzed to form the corresponding phosphonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with strained ring systems.
Biology: The compound can be used in the study of enzyme mechanisms, especially those involving phosphonate esters.
Mechanism of Action
The mechanism by which diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by mimicking the transition state of enzyme-catalyzed reactions. The phosphonate group can form strong interactions with the active site of enzymes, thereby inhibiting their activity. The molecular targets and pathways involved vary depending on the specific enzyme and biological context .
Comparison with Similar Compounds
Diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate can be compared with other similar compounds, such as:
Diethyl ({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate: Similar structure but with a chlorine atom instead of iodine.
Diethyl ({3-bromobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate: Similar structure but with a bromine atom instead of iodine.
Diethyl ({3-fluorobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions in chemical and biological systems.
Properties
CAS No. |
2639449-31-1 |
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Molecular Formula |
C10H18IO3P |
Molecular Weight |
344.13 g/mol |
IUPAC Name |
1-(diethoxyphosphorylmethyl)-3-iodobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C10H18IO3P/c1-3-13-15(12,14-4-2)8-9-5-10(11,6-9)7-9/h3-8H2,1-2H3 |
InChI Key |
OPZBOFWOAVUYMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC12CC(C1)(C2)I)OCC |
Purity |
95 |
Origin of Product |
United States |
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